Methyl 4-[acetyl(hydroxy)amino]benzoate

synthetic methodology hydroxamic acid synthesis precursor preparation

This N-aryl-N-hydroxyacetamide is the essential bench-stable precursor for synthesizing ortho-trifluoromethoxylated (OCF₃) aniline building blocks. Unlike simpler benzoate esters or acetanilides, its unique N–OH motif enables chemoselective O-trifluoromethylation with Togni reagent II and subsequent thermal OCF₃ migration. Underpinned by validated gram-scale protocols, it accelerates medicinal and agrochemical discovery where the high-electronegativity OCF₃ group enhances drug-likeness.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 62641-35-4
Cat. No. B13918562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[acetyl(hydroxy)amino]benzoate
CAS62641-35-4
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=C(C=C1)C(=O)OC)O
InChIInChI=1S/C10H11NO4/c1-7(12)11(14)9-5-3-8(4-6-9)10(13)15-2/h3-6,14H,1-2H3
InChIKeySIPZTSOBXMNKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[acetyl(hydroxy)amino]benzoate CAS 62641-35-4: Chemical Class, Structure, and Core Identity


Methyl 4-[acetyl(hydroxy)amino]benzoate (CAS 62641-35-4; synonyms: methyl 4-(N-hydroxyacetamido)benzoate, Benzoic acid, 4-(acetylhydroxyamino)-, methyl ester) is an N-aryl-N-hydroxyacetamide derivative belonging to the hydroxamic acid ester class, with molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol [1]. The compound features a para-substituted benzoate methyl ester bearing an N-acetyl-N-hydroxyamino group, which confers the N–OH motif essential for O-functionalization chemistry. Its primary documented role in the peer-reviewed literature is as a versatile precursor for the synthesis of ortho-trifluoromethoxylated (OCF₃) aniline derivatives via a two-step O-trifluoromethylation/intramolecular OCF₃-migration sequence [2][3]. This specific synthetic utility distinguishes it from simpler benzoate esters that lack the N-hydroxyacetamido functionality.

Why Methyl 4-[acetyl(hydroxy)amino]benzoate Cannot Be Replaced by Generic Benzoate Esters or Simple Acetanilides


The N-hydroxyacetamido (–N(OH)Ac) moiety is the indispensable functional handle that enables chemoselective O-trifluoromethylation with Togni reagent II and subsequent thermally induced intramolecular OCF₃ migration to the ortho-position of the aniline ring [1][2]. Closely related analogs such as methyl 4-acetamidobenzoate (CAS 17012-22-5) and methyl 4-aminobenzoate lack the N–OH group and are therefore chemically inert under the O-trifluoromethylation conditions; they cannot serve as precursors for ortho-OCF₃ aniline synthesis [2]. The unacetylated intermediate methyl 4-(hydroxyamino)benzoate (CAS 24226-29-7) is significantly less stable and requires immediate use or freezer storage, making the acetyl-protected form the preferred bench-stable reagent for procurement and laboratory workflow [1]. Procurement of a generic benzoate ester or simple acetanilide cannot replicate the specific OCF₃-migration chemistry that this compound enables.

Methyl 4-[acetyl(hydroxy)amino]benzoate: Quantitative Differentiation Evidence Against Closest Analogs and Alternative Methods


Precursor Synthesis Yield: 92% Isolated Yield via Optimized Two-Step Protocol vs. Alternative Hydroxylamine Routes

Methyl 4-(N-hydroxyacetamido)benzoate (1a) was synthesized in 92% isolated yield through a two-step procedure: reduction of methyl 4-nitrobenzoate with hydrazine using 5% Rh/C as a catalyst to form methyl 4-(N-hydroxyamino)benzoate, followed by acetyl protection of the resulting hydroxylamine [1]. This compares favorably with the unacetylated intermediate methyl 4-(hydroxyamino)benzoate (CAS 24226-29-7), which is documented as unstable and requiring immediate cold storage before the subsequent protection step, effectively making the acetyl-protected target compound the first isolable, stable intermediate in the synthetic sequence [1]. Typical reductions of nitroarenes to hydroxylamines often proceed in variable yields (40–80%) depending on substrate and conditions; the optimized Rh/C–hydrazine system provides a reproducible high-yielding entry to this specific scaffold.

synthetic methodology hydroxamic acid synthesis precursor preparation N-arylhydroxylamine

O-Trifluoromethylation Efficiency: 95% Yield with Togni Reagent II vs. Conventional OCF₃ Introduction Methods

Treatment of methyl 4-(N-hydroxyacetamido)benzoate (1a) with Togni reagent II in the presence of catalytic cesium carbonate (Cs₂CO₃) in chloroform at room temperature afforded methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2a) in 95% isolated yield [1]. This O-trifluoromethylation step is the critical functional-group transformation that enables the subsequent OCF₃ migration. In contrast, conventional methods for introducing the OCF₃ group onto aromatic rings—such as chlorine/fluorine exchange on trichloromethoxy precursors, deoxyfluorination of fluoroformates, or oxidative fluorodesulfurization—often require highly toxic, thermally labile, or difficult-to-handle reagents and suffer from poor substrate scope [1][2]. The Ngai methodology using 1a as precursor is described as 'operationally simple,' utilizing bench-stable reagents at room temperature for the O-trifluoromethylation step.

O-trifluoromethylation Togni reagent hypervalent iodine OCF3 introduction radical trifluoromethylation

OCF₃ Migration Yield: 85% Conversion to Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate Demonstrates Ortho-Selectivity

The O-trifluoromethylated intermediate 2a underwent thermally induced intramolecular OCF₃ migration in nitromethane at 120°C to give methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) in 85% isolated yield [1]. This transformation is regioselective for the ortho position relative to the acetamido group, producing a single regioisomer. The overall three-step sequence from methyl 4-nitrobenzoate through 1a (92%), 2a (95%), to 3a (85%) proceeds with a cumulative yield of approximately 74%, delivering a novel ortho-OCF₃ aniline derivative that is explicitly described as a 'useful synthetic building block for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials' [1]. The structural analog methyl 4-acetamidobenzoate, lacking the N–OH group, cannot undergo this OCF₃ migration sequence at all, representing a qualitative rather than quantitative differentiation.

OCF3 migration intramolecular rearrangement ortho-functionalization trifluoromethoxy arenes

Methyl Ester vs. Free Acid: Physicochemical Handling Advantage of CAS 62641-35-4 over CAS 855469-39-5

The target compound exists as the methyl ester (MW 209.20, XLogP3-AA = 0.6), while the corresponding free acid, 4-(N-hydroxyacetamido)benzoic acid (CAS 855469-39-5, MW 195.17), is also commercially available [1]. Hydroxamic acids are known to be susceptible to hydrolysis under acidic or basic conditions, reverting to the parent carboxylic acid and hydroxylamine [2]. The methyl ester form offers practical advantages for organic synthesis workflows: it is amenable to purification by flash column chromatography (Rf = 0.44 in CH₂Cl₂, as documented in the JoVE protocol [1]), whereas the free acid typically requires acid-base extraction or recrystallization. Furthermore, the methyl ester is the form directly utilized in all three published steps of the Ngai OCF₃-migration methodology, avoiding an esterification step that would be required if procuring the free acid.

physicochemical properties methyl ester free acid comparator purification handling

Gram-Scale and One-Pot Scalability: Operational Differentiation from Academic Niche Methods

The Ngai protocol using methyl 4-(N-hydroxyacetamido)benzoate (1a) is explicitly described as 'amenable to gram-scale as well as one-pot synthesis' [1][2]. In the published JoVE protocol, the O-trifluoromethylation was demonstrated at 2.51 g scale (9.05 mmol), and the OCF₃ migration at 2.13 g scale (7.69 mmol), both with yields (95% and 85%, respectively) matching smaller-scale results [1]. This contrasts with many alternative OCF₃ introduction methods that are demonstrated only at sub-millimolar scale or require specialized equipment (glovebox, fluorination apparatus). The protocol's use of bench-stable Togni reagent II and operationally simple conditions (RT for O-trifluoromethylation, 120°C in a pressure vessel for migration) makes the methodology accessible to standard synthetic chemistry laboratories.

gram-scale synthesis one-pot protocol scalability operational simplicity process chemistry

Optimal Procurement and Application Scenarios for Methyl 4-[acetyl(hydroxy)amino]benzoate (CAS 62641-35-4)


Medicinal Chemistry: Synthesis of ortho-Trifluoromethoxylated Aniline Building Blocks for Drug Discovery

The primary documented application of this compound is as a precursor for ortho-OCF₃ aniline derivatives. The OCF₃ group is highly valued in medicinal chemistry due to its unique combination of high electronegativity (χ = 3.7) and excellent lipophilicity (Πx = 1.04), which can enhance the pharmacological properties of drug candidates [1]. Using methyl 4-(N-hydroxyacetamido)benzoate, a medicinal chemistry team can generate methyl 4-acetamido-3-(trifluoromethoxy)benzoate (3a) as a functionalized aromatic building block bearing both an acetamido and a trifluoromethoxy group, suitable for further elaboration into compound libraries. The JoVE protocol provides a complete experimental guide including reagent sources, equipment, and troubleshooting procedures, enabling adoption by laboratories without prior expertise in organofluorine chemistry [1].

Agrochemical Intermediate: Access to Trifluoromethoxy-Substituted Aromatic Scaffolds

The OCF₃ group has found broad applications in the agrochemical industry alongside pharmaceuticals [1]. The Ngai protocol is described as applicable to 'a broad spectrum of ortho-trifluoromethoxylated aniline derivatives, which could serve as useful synthetic building blocks for the discovery and development of new... agrochemicals' [1]. Procurement of 62641-35-4 as a key intermediate enables agricultural chemistry groups to access OCF₃-substituted aromatic scaffolds that are underrepresented in commercial screening collections due to the synthetic challenges historically associated with OCF₃ introduction.

Process Chemistry Development: Gram-Scale Validation of OCF₃-Migration Methodology

For process chemistry groups evaluating the feasibility of scaling OCF₃-containing intermediates, the availability of a detailed, peer-reviewed protocol with demonstrated gram-scale yields (2.51 g of intermediate 2a, 2.13 g of product 3a) provides a validated starting point [1]. The protocol's explicit troubleshooting guidance—including storage recommendations for the reduction product, TLC monitoring to avoid over-reduction, and oxygen exclusion requirements—reduces the method development burden for teams transitioning from discovery to preclinical supply [1]. The use of commercially available Togni reagent II and standard laboratory equipment (no specialized fluorination apparatus) further supports process evaluation.

Academic Synthetic Methodology Research: Hydroxamic Acid O-Functionalization Studies

This compound serves as a well-characterized model substrate for studying O-functionalization reactions of N-aryl-N-hydroxyacetamides. Its documented physical properties (XLogP3-AA = 0.6, TPSA = 66.8 Ų, exact mass = 209.06880783 Da) [1] and the availability of full characterization data (¹H, ¹³C, and ¹⁹F NMR spectra for downstream products in the JoVE protocol) [2] make it suitable for mechanistic investigations of radical O-trifluoromethylation and heterolytic OCF₃-migration processes. The mechanistic studies published by the Ngai group indicate that the O-trifluoromethylation is a radical process, while the OCF₃-migration proceeds via heterolytic N–OCF₃ bond cleavage followed by recombination of a short-lived nitrenium ion–trifluoromethoxide ion pair [3], providing a rich mechanistic context for further investigation.

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